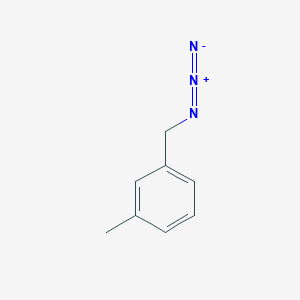

1-(Azidomethyl)-3-methylbenzene

Description

Properties

IUPAC Name |

1-(azidomethyl)-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-7-3-2-4-8(5-7)6-10-11-9/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCVHHYNXTVRWJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371623 | |

| Record name | 1-(azidomethyl)-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126799-82-4 | |

| Record name | 1-(azidomethyl)-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(azidomethyl)-3-methylbenzene synthesis protocol and yield

An In-depth Technical Guide to the Synthesis of 1-(azidomethyl)-3-methylbenzene

This guide provides a comprehensive overview of the synthesis of this compound, also known as m-methylbenzyl azide. The primary synthetic route is a nucleophilic substitution reaction where a halide, typically bromide or chloride, is displaced by an azide anion. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and a visual representation of the workflow.

Safety Precautions

Warning: This protocol involves the use of sodium azide (NaN₃) and the formation of an organic azide.

-

Sodium Azide: Sodium azide is highly toxic and can be fatal if swallowed or absorbed through the skin. It reacts with acids and heavy metals (e.g., lead, copper) to form highly explosive and shock-sensitive compounds. All manipulations should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid contact with acids, and do not dispose of azide-containing waste in drains that may contain lead or copper pipes.

-

Organic Azides: Low molecular weight organic azides are potentially explosive and should be handled with care.[1] They can be sensitive to heat, shock, and friction. It is advisable to avoid distilling the crude product to dryness and to use a blast shield during the reaction if possible.

-

Hydrazoic Acid (HN₃): The reaction of sodium azide with any residual acid can form hydrazoic acid, which is a toxic, volatile, and explosive compound.[2][3] Ensure the reaction is performed under neutral or basic conditions.

Core Reaction and Mechanism

The synthesis of this compound is achieved via a classic bimolecular nucleophilic substitution (SN2) reaction.[4] In this process, the azide anion (N₃⁻), acting as a potent nucleophile, attacks the electrophilic benzylic carbon of a 3-methylbenzyl halide (e.g., 3-methylbenzyl bromide or chloride).[4][5][6] This attack occurs from the backside relative to the leaving group (Br⁻ or Cl⁻), leading to the simultaneous formation of a new carbon-nitrogen bond and the breaking of the carbon-halogen bond in a single, concerted step.[6] Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are typically used as they effectively solvate the cation (Na⁺) while leaving the azide anion relatively free to act as a nucleophile.[5]

Quantitative Data Summary

The efficiency of benzyl azide synthesis is dependent on the starting halide, solvent, and reaction conditions. The following table summarizes quantitative data from protocols for benzyl azide and its analogues, which are directly applicable to the synthesis of the 3-methyl derivative.

| Starting Material (equiv.) | Sodium Azide (equiv.) | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| Benzyl Bromide (1.0) | 2.0 | DMF | Room Temp. | 12 | up to 99% | [7] |

| 4-Methylbenzyl Bromide (1.0) | 2.0 | DMF | Room Temp. | 12 | 93% | [7] |

| Benzyl Bromide (1.0) | 1.0 | DMSO | Room Temp. | Overnight | 94% | [8] |

| Benzyl Bromide (1.0) | 1.5 | DMSO | Ambient | Overnight | 73% | [9] |

| Benzyl Bromide (1.0) | 1.5 | Acetone/Water | - | Overnight | - | [10] |

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of benzyl azides, which has been shown to be highly effective.[7]

Materials and Reagents:

-

3-methylbenzyl bromide (or 3-methylbenzyl chloride)

-

Sodium azide (NaN₃)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether (Et₂O)

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 3-methylbenzyl bromide (1.0 equivalent).

-

Dissolution: Add anhydrous dimethylformamide (DMF, approx. 6-7 mL per mmol of halide) to the flask. Stir the mixture until the halide is fully dissolved.

-

Addition of Azide: Carefully add sodium azide (2.0 equivalents) to the solution.

-

Reaction: Stir the reaction mixture vigorously at room temperature for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Upon completion, dilute the reaction mixture with deionized water (approx. 10 mL per mmol of halide). Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 15-20 mL per mmol of halide).

-

Washing: Combine the organic layers and wash them sequentially with deionized water (2 x 25 mL per mmol of halide) and then with brine (25 mL per mmol of halide).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the residue by flash column chromatography on silica gel to afford the pure this compound.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. rsc.org [rsc.org]

- 8. BENZYL AZIDE synthesis - chemicalbook [chemicalbook.com]

- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 10. rsc.org [rsc.org]

In-Depth Technical Guide: Purification of 1-(Azidomethyl)-3-methylbenzene by Column Chromatography

Abstract: 1-(Azidomethyl)-3-methylbenzene is a versatile organic azide intermediate used in various synthetic applications, including "click" chemistry for the development of novel therapeutic agents and functional materials. The purity of this reagent is paramount to ensure the success of subsequent reactions, necessitating a robust purification strategy. This guide provides a comprehensive, in-depth protocol for the purification of this compound from a crude reaction mixture using silica gel column chromatography. It includes detailed experimental procedures, data presentation, a visual workflow, and critical safety considerations for handling energetic azide compounds.

Introduction and Safety Considerations

Column chromatography is a standard and effective method for the purification of synthetic intermediates like this compound. The technique separates compounds based on their differential adsorption onto a stationary phase as a mobile phase passes through it. For this specific purification, silica gel serves as the polar stationary phase, while a non-polar eluent system is used as the mobile phase. The target compound, being moderately polar, will interact with the silica gel, allowing for separation from less polar impurities (e.g., unreacted starting materials) and more polar impurities.

Crucial Safety Precautions: Organic azides are energetic compounds that can be sensitive to shock, friction, and heat, posing a potential explosion hazard.[1][2]

-

Handling: Always use plastic or ceramic spatulas; avoid metal spatulas to prevent the formation of highly sensitive heavy metal azides.[2] Do not use ground glass joints, which can cause friction.[2]

-

Personal Protective Equipment (PPE): A lab coat, safety glasses, and chemical-resistant gloves are mandatory. Work should be conducted behind a blast shield in a certified chemical fume hood.[2]

-

Scale: Perform purification on the smallest scale possible. A thorough risk assessment is required before scaling up any procedure involving azides.[2]

-

Concentration: When removing solvent, use a rotary evaporator with a water bath at a low temperature (e.g., < 40°C). Do not concentrate the azide to complete dryness.

-

Stability Assessment: The stability of organic azides can be estimated by the Carbon-to-Nitrogen (C/N) ratio. For this compound (C₈H₉N₃), the C/N ratio is 8/3 ≈ 2.67. A ratio between 1 and 3 indicates the compound can be isolated but should be handled with care and preferably stored in solution.[2]

Experimental Protocol: Column Chromatography

This protocol details the purification of this compound using flash column chromatography.

Materials and Equipment

-

Chemicals: Silica gel (230-400 mesh), n-Hexane (or petroleum ether), Ethyl acetate (EtOAc), Dichloromethane (DCM, for sample loading), Anhydrous sodium sulfate (Na₂SO₄), Sand (acid-washed), Compressed air or nitrogen line.

-

Equipment: Glass chromatography column, Test tubes or fraction collector, Beakers and Erlenmeyer flasks, Rotary evaporator, Thin-Layer Chromatography (TLC) plates (silica gel), TLC tank, UV lamp, Staining solution (e.g., potassium permanganate).

Preparation Steps

-

Eluent Selection: Based on typical procedures for benzyl azides, an eluent system of n-Hexane and Ethyl Acetate is effective.[3] A starting ratio of 50:1 (n-Hexane:EtOAc) is recommended for this specific compound.[3] Prepare a sufficient volume of this eluent for the column packing and elution.

-

TLC Analysis of Crude Mixture: Before performing the column, analyze the crude reaction mixture by TLC using the chosen eluent system to determine the retention factor (Rf) of the product and impurities. Since azides may not be UV-active, visualization can be achieved with a potassium permanganate stain.[4] The product should have an Rf value between 0.2 and 0.4 for optimal separation. Adjust the eluent polarity if necessary (increase EtOAc for lower Rf, decrease for higher Rf).

Column Packing (Slurry Method)

-

Column Setup: Securely clamp the column in a vertical position inside a fume hood. Place a small plug of cotton or glass wool at the bottom to retain the stationary phase.[5] Add a ~1 cm layer of sand over the plug.[5]

-

Prepare Slurry: In a beaker, measure the required amount of silica gel (typically 50-100 times the weight of the crude sample). Add the 50:1 eluent to create a slurry that can be easily poured.[5]

-

Pack the Column: Fill the column about one-third full with the eluent. Pour the silica gel slurry into the column. Gently tap the side of the column to dislodge air bubbles and ensure even packing.[5]

-

Finalize Packing: Once the silica has settled, open the stopcock to drain the excess solvent until it is just above the silica bed. Apply gentle pressure with compressed air to firmly pack the silica. Add another ~1 cm layer of sand on top of the silica bed to prevent disturbance during solvent addition.[4]

Sample Loading

-

Wet Loading: Dissolve the crude this compound in a minimal volume of a suitable solvent (e.g., dichloromethane or the eluent itself). Using a pipette, carefully add this solution to the top of the silica bed.[4]

-

Adsorption: Open the stopcock and allow the solvent to drain until the sample solution has fully adsorbed onto the silica, with the liquid level reaching the top of the sand layer.[4]

-

Wash: Carefully add a small amount of fresh eluent to wash any remaining sample from the column walls onto the silica bed. Drain this solvent to the level of the sand.

Elution and Fraction Collection

-

Begin Elution: Carefully fill the column with the 50:1 eluent. Apply gentle air pressure to the top of the column to begin eluting the compounds at a steady flow rate (flash chromatography).

-

Collect Fractions: Collect the eluent in sequentially numbered test tubes.[5] The volume of each fraction should be approximately one-quarter of the column's dead volume.

-

Monitor Progress: Periodically analyze the collected fractions by TLC to track the separation. Spot every few fractions on a TLC plate, elute, and visualize to identify which fractions contain the purified product.

Product Isolation

-

Combine Fractions: Once the product has completely eluted from the column, identify all fractions containing the pure compound (as determined by TLC). Combine these fractions into a round-bottom flask.

-

Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator. Use a low bath temperature (<40°C) and do not evaporate to complete dryness to avoid concentrating the potentially unstable azide.

-

Final Product: The resulting oil is the purified this compound. Confirm its identity and purity using analytical techniques such as ¹H NMR, ¹³C NMR, and FTIR.[3][6]

Data Presentation

The following table summarizes the key parameters for the purification of this compound by column chromatography, based on established protocols for this and similar compounds.

| Parameter | Description | Reference |

| Stationary Phase | Silica Gel, 230-400 mesh | [2][7][8][9] |

| Mobile Phase (Eluent) | n-Hexane / Ethyl Acetate (50:1 v/v) | [3] |

| Sample Preparation | Dissolution in a minimal volume of dichloromethane or eluent | [4] |

| Loading Method | Wet loading onto the silica gel column | [4] |

| Detection Method | Thin-Layer Chromatography (TLC) with potassium permanganate stain | [2][4] |

| Purity Assessment | ¹H NMR, ¹³C NMR, FTIR Spectroscopy | [3][6] |

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the purification process.

Caption: Workflow for column chromatography purification.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of 1-(Azidomethyl)-3-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of 1-(azidomethyl)-3-methylbenzene. It includes detailed ¹H and ¹³C NMR data, standardized experimental protocols for data acquisition, and a workflow diagram for NMR analysis. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemical synthesis, and drug development who utilize NMR spectroscopy for structural elucidation and quality control.

Spectroscopic Data Summary

The ¹H and ¹³C NMR spectroscopic data for this compound are summarized in the tables below. The data were acquired in deuterated chloroform (CDCl₃) and referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.31 | multiplet | - | 1H | Ar-H |

| 7.17 | triplet | 11.9 | 3H | Ar-H |

| 4.32 | singlet | - | 2H | -CH₂-N₃ |

| 2.41 | singlet | - | 3H | Ar-CH₃ |

¹H NMR data obtained at 400 MHz.

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in cited sources. |

Note: While ¹H NMR data is readily available, specific ¹³C NMR chemical shift values for this compound were not found in the searched literature. The expected regions for the carbon signals would be approximately 125-140 ppm for the aromatic carbons, around 50-60 ppm for the benzylic carbon attached to the azide group, and around 20 ppm for the methyl carbon.

Experimental Protocols

The following protocols describe the general procedures for acquiring high-quality ¹H and ¹³C NMR spectra of organic compounds such as this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

-

Standard Addition: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the solution is free of any particulate matter.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform shimming on the sample to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is generally sufficient for qualitative ¹H NMR.

-

Acquisition Time: An acquisition time of 2-4 seconds ensures good digital resolution.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).

-

Number of Scans: A larger number of scans (e.g., 128 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, especially quaternary carbons.

-

-

Data Processing:

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum and correct the baseline to ensure accurate integration and peak picking.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shifts of all peaks in both ¹H and ¹³C spectra.

-

NMR Characterization Workflow

The following diagram illustrates the general workflow for the NMR characterization of a chemical compound, from initial sample preparation to final data analysis and interpretation.

Caption: General workflow for NMR characterization.

Technical Guide: Spectral and Synthetic Profile of 1-(Azidomethyl)-3-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data and a detailed experimental protocol for the synthesis of 1-(azidomethyl)-3-methylbenzene. This compound is a valuable building block in medicinal chemistry and materials science, primarily utilized in "click" chemistry reactions for the facile introduction of a tolyl-containing moiety.

Spectroscopic Data

The following tables summarize the available nuclear magnetic resonance (NMR) and infrared (IR) spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.31 | m | - | 1H | Ar-H |

| 7.17 | t | 11.9 | 3H | Ar-H |

| 4.32 | s | - | 2H | -CH₂-N₃ |

| 2.41 | s | - | 3H | Ar-CH₃ |

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 139.1 | Ar-C |

| 135.2 | Ar-C |

| 129.1 | Ar-CH |

| 128.9 | Ar-CH |

| 128.2 | Ar-CH |

| 125.3 | Ar-CH |

| 54.8 | -CH₂-N₃ |

| 21.4 | Ar-CH₃ |

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz

Infrared (IR) Spectroscopy

Table 3: Representative Infrared (IR) Spectral Data based on (Azidomethyl)benzene

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3030 | Medium | Aromatic C-H Stretch |

| ~2925 | Medium | Aliphatic C-H Stretch |

| ~2100 | Strong, Sharp | Azide (N₃) Asymmetric Stretch |

| ~1495, 1455 | Medium | Aromatic C=C Bending |

| ~1250 | Medium | -CH₂- Wag |

| ~735, 695 | Strong | Aromatic C-H Out-of-Plane Bending |

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound via a nucleophilic substitution reaction from 3-methylbenzyl chloride.

Materials and Equipment:

-

3-methylbenzyl chloride

-

Sodium azide (NaN₃)

-

Acetone

-

Water (deionized)

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylbenzyl chloride (1.0 eq.) in a 3:1 mixture of acetone and water.

-

Addition of Sodium Azide: To the stirred solution, add sodium azide (1.5 eq.).

-

Reaction: Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, remove the acetone under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous solution, add dichloromethane to extract the product. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer two more times with dichloromethane.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a colorless oil.

Safety Precautions:

-

Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

Organic azides are potentially explosive, especially upon heating or shock. Avoid heating the neat compound to high temperatures.

-

All solvents are flammable and should be handled with care.

Synthesis Workflow

The following diagram illustrates the synthetic pathway for the preparation of this compound.

Caption: Synthesis of this compound.

physical and chemical properties of 1-(azidomethyl)-3-methylbenzene

An In-depth Technical Guide to the Physical and Chemical Properties of 1-(azidomethyl)-3-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core , a key building block in synthetic chemistry. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound in their work.

Core Compound Information

This compound, also known as 3-methylbenzyl azide, is an organic compound featuring a benzyl azide scaffold with a methyl substituent at the meta position.[1] Its primary utility in research and development is as a versatile reagent in copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry".[1] This reaction's high efficiency, specificity, and biocompatibility make it a valuable tool for creating more complex molecules, including bioconjugates and materials for various scientific applications.[1]

Table 1: General Properties of this compound

| Property | Value | Reference |

| CAS Number | 126799-82-4 | [1][2] |

| Molecular Formula | C₈H₉N₃ | [2] |

| Molecular Weight | 147.18 g/mol | [1][2] |

| InChI Key | FCVHHYNXTVRWJE-UHFFFAOYSA-N | [1] |

Physicochemical Properties

Detailed experimental data on the physical properties of this compound are not extensively reported in the literature. However, some properties can be inferred from its chemical structure and data available for analogous compounds. It is described as a colorless liquid.[3]

Table 2: Physical Properties of this compound and Related Compounds

| Property | This compound | Benzyl Azide (analog) | 3-Methylbenzyl bromide (precursor) |

| Appearance | Colorless liquid[3] | Colorless to light yellow liquid[4] | Liquid |

| Boiling Point | Data not available | 81-83 °C at 16 mmHg[4] | 185 °C at 340 mmHg |

| Density | Data not available | 1.0655 g/mL[4] | 1.37 g/mL at 25 °C |

| Solubility | Insoluble in water; soluble in organic solvents (inferred) | Insoluble in water; miscible with ethanol and diethyl ether[4] | Data not available |

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the azide functional group. Organic azides are known for their high energy content and can be thermally sensitive.[5] The primary reaction of interest for this compound is the 1,3-dipolar cycloaddition with alkynes, which is the foundation of its application in click chemistry.[1] Theoretical studies on benzyl azide and its methyl-substituted derivatives have been performed to understand their conformational equilibrium, geometry, and vibrational frequencies.[6]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction where 3-methylbenzyl bromide (or chloride) is treated with sodium azide.[3] The following protocol is adapted from general procedures for the synthesis of benzyl azides.[3][7][8]

Materials:

-

3-methylbenzyl bromide

-

Sodium azide (NaN₃)

-

Acetone

-

Water

-

Dichloromethane (DCM) or Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Brine

Procedure:

-

In a round-bottom flask, dissolve 3-methylbenzyl bromide (1.0 equivalent) in a 4:1 mixture of acetone and water.

-

To this solution, add sodium azide (1.5 equivalents).

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically stirred overnight.[3]

-

Upon completion of the reaction, remove the acetone under reduced pressure using a rotary evaporator.

-

Add water to the remaining residue and extract the aqueous layer with dichloromethane or diethyl ether (3 portions).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the solution under reduced pressure to yield this compound. The crude product can be further purified by flash column chromatography on silica gel if necessary.[3]

Characterization

The structure and purity of the synthesized this compound can be confirmed by spectroscopic methods.

¹H NMR (400 MHz, CDCl₃):

-

δ 7.31 (m, 1H, ArH)

-

δ 7.17 (t, J = 11.9 Hz, 3H, ArH)

-

δ 4.32 (s, 2H, -CH₂-)

-

δ 2.41 (s, 3H, -CH₃)[3]

¹³C NMR data is also available in the literature for full characterization. [3]

Safety and Handling

Caution: Organic azides are potentially explosive and should be handled with care.[9] Reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, gloves, lab coat) should be worn at all times. Avoid heating the compound to high temperatures unless part of a controlled procedure. Sodium azide is also highly toxic and should be handled with extreme caution.[10] This compound is classified as a Dangerous Good for transport.[2]

Applications in Research and Development

The primary application of this compound is in the synthesis of 1,2,3-triazoles via the CuAAC reaction.[1] This reaction is widely used in drug discovery for lead optimization, in proteomics for bioconjugation, and in materials science for the development of functional polymers. The methyl group on the benzene ring can be used to modulate the electronic and steric properties of the resulting triazole-containing molecules.

Visualized Workflow

The following diagram illustrates the synthesis of this compound and its subsequent application in a copper-catalyzed azide-alkyne cycloaddition (click) reaction.

Caption: Synthetic workflow for this compound and its use in a CuAAC reaction.

References

- 1. This compound|Azide Click Chemistry Reagent [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. rsc.org [rsc.org]

- 4. BENZYL AZIDE | 622-79-7 [chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. benchchem.com [benchchem.com]

- 9. rsc.org [rsc.org]

- 10. Sodium Azide | NaN3 | CID 33557 - PubChem [pubchem.ncbi.nlm.nih.gov]

Stability and Storage of 1-(Azidomethyl)-3-methylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 1-(azidomethyl)-3-methylbenzene (also known as 3-methylbenzyl azide). Due to the limited availability of specific experimental data for this compound, this document leverages established principles and data from the broader class of organic azides, particularly structurally similar benzyl azides, to offer a thorough understanding of its expected reactivity, decomposition pathways, and the methodologies employed to study these characteristics.

Core Concepts in the Stability of Organic Azides

Organic azides are energetic molecules known for their potential instability.[1] Their stability is influenced by several factors, primarily the molecular structure. Two guiding principles are often used to assess the potential hazards associated with organic azides:

-

Carbon-to-Nitrogen Ratio (C/N): A higher ratio of carbon to nitrogen atoms generally indicates greater stability.

-

The Rule of Six: This rule suggests that having at least six carbon atoms for each energetic functional group (like the azide group) provides a degree of dilution that renders the compound relatively safer to handle.

This compound, with the chemical formula C₈H₉N₃, has a C/N ratio of 8/3 (approximately 2.67) and eight carbon atoms for one azide group, suggesting a moderate level of stability compared to smaller organic azides.

Thermal Stability and Decomposition

The thermal decomposition of organic azides like this compound is a critical consideration for safe handling and use. Upon heating, these compounds can undergo exothermic decomposition, releasing nitrogen gas and forming highly reactive nitrene intermediates.

Table 1: Thermal Decomposition Data for Benzyl Azide and Analogs

| Compound | Method | Onset Decomposition Temp. (Tonset) | Peak Decomposition Temp. | Enthalpy of Decomposition (ΔHD) | Reference |

| Benzyl Azide | DSC | Not Specified | Not Specified | Not Specified | [1] |

| 1-(Azidomethyl)-3,5-bis-(trifluoromethyl)benzene containing chromophores | TGA | > 220 °C | Not Specified | Not Specified | [2] |

| General Sulfonyl Azides | DSC | Not Specified | Not Specified | ~ -201 kJ/mol | [3] |

| General Diazo Compounds | DSC | 75 - 160 °C | Not Specified | ~ -102 kJ/mol | [3] |

Note: The data presented is for related compounds and should be considered indicative for this compound. The thermal stability of the 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene derivative suggests that the benzyl azide core has a notable degree of thermal resistance.

The primary pathway for thermal decomposition is believed to involve the formation of a nitrene intermediate, which can then undergo various reactions, including intramolecular insertion, rearrangement, or reaction with other molecules.

Storage and Handling Recommendations

Proper storage and handling are paramount to ensure the safety of personnel and the integrity of the compound. The following recommendations are based on general guidelines for organic azides.

Table 2: Recommended Storage and Handling for this compound

| Parameter | Recommendation | Rationale |

| Storage Temperature | 2-8°C or below | To minimize thermal decomposition. |

| Light Exposure | Store in the dark (amber vials) | To prevent photochemical decomposition. |

| Form | Store as a solution if possible | Dilution reduces the risk of explosive decomposition of the pure substance. |

| Container | Tightly sealed container in a well-ventilated area | To prevent evaporation and exposure to incompatible materials.[4] |

| Incompatible Materials | Strong acids, strong oxidizing agents, metals (especially heavy metals), and halogenated solvents. | Can lead to the formation of highly unstable and explosive compounds. |

| Handling | Use in a well-ventilated fume hood, behind a blast shield if possible. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. | To mitigate risks from potential rapid decomposition and exposure. |

Experimental Protocols for Stability Assessment

To obtain precise stability data for this compound, the following experimental methods are typically employed.

Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature of decomposition and the enthalpy of decomposition (ΔHD).

Methodology:

-

A small, precisely weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC instrument.

-

The temperature is increased at a constant rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

The heat flow to the sample relative to the reference is measured as a function of temperature.

-

An exothermic peak indicates the decomposition of the sample. The onset of this peak is taken as the decomposition temperature, and the area under the peak corresponds to the enthalpy of decomposition.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which mass loss occurs due to decomposition.

Methodology:

-

A small sample (typically 5-10 mg) of this compound is placed in a tared TGA pan.

-

The pan is placed on a sensitive microbalance within the TGA instrument.

-

The sample is heated at a constant rate under a controlled atmosphere.

-

The mass of the sample is recorded as a function of temperature.

-

A sharp decrease in mass indicates the loss of N₂ and other volatile decomposition products.

Chemical Degradation Pathways

Beyond thermal decomposition, this compound can be degraded through controlled chemical reactions. A common and synthetically useful degradation pathway is the reduction of the azide group to a primary amine.

Conclusion

While specific quantitative stability data for this compound is scarce, a comprehensive understanding of its stability and safe handling can be achieved by examining the behavior of analogous benzyl azides. The compound is expected to be moderately stable, but susceptible to thermal and photochemical decomposition. Adherence to strict storage and handling protocols, including low temperatures, protection from light, and the use of appropriate personal protective equipment, is essential. For applications requiring precise knowledge of its thermal stability, experimental determination of its decomposition temperature and enthalpy using techniques such as DSC and TGA is strongly recommended.

References

An In-depth Technical Guide to the Safe Handling of Organic Azides, with a Focus on 1-(Azidomethyl)-3-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety procedures for handling organic azides, a class of compounds known for their high reactivity and potential explosive nature. While these molecules, including 1-(azidomethyl)-3-methylbenzene, are invaluable in chemical synthesis and drug development, their handling demands stringent safety protocols to mitigate the inherent risks. This document outlines the core principles of stability, proper handling techniques, personal protective equipment, storage, and emergency procedures.

Understanding the Stability of Organic Azides

Organic azides are energetic compounds that can decompose violently when subjected to external energy sources such as heat, light, friction, or pressure.[1] The stability of an organic azide is intrinsically linked to its molecular structure. Several key principles help in assessing the stability of these compounds:

-

Carbon-to-Nitrogen (C/N) Ratio: A fundamental guideline for the stability of organic azides is the ratio of carbon atoms to nitrogen atoms. Generally, the number of nitrogen atoms should not exceed the number of carbon atoms.[1] Organic azides with a C/N ratio between 1 and 3 can often be synthesized in small quantities but should be used promptly or quenched.[1] It is recommended to store such compounds at low temperatures (-18°C) in the absence of light and at concentrations not exceeding 1 M.[1]

-

The Rule of Six: This rule provides another method for assessing stability, stating that there should be at least six carbon atoms (or other atoms of similar size) for each energetic functional group, such as an azide.[1] This dilution of the energetic group within the molecule renders the compound relatively safer to handle.[1] Compounds with fewer than six carbons per energetic group are more likely to be explosive.[1]

It is crucial to consider the cumulative effect of all energetic functionalities ("explosophores") within a molecule, including nitro groups, peroxides, and diazo groups, when evaluating its stability.[1]

Quantitative Data on Thermal Stability of Organic Azides

| Compound | Decomposition Temperature (°C) | Notes |

| Azido-CH2-R (R:CH3) | 225 | TDSC measured with SC-DSC.[2] |

| Azido-CH2-R (R:OCH3) | 173 | TDSC measured with SC-DSC.[2] |

| Azido-CH2-R (R:CONH2) | 157 | TDSC measured with SC-DSC.[2] |

| Azido-CH2-R (R:COCH3) | 130 | TDSC measured with SC-DSC.[2] |

| 1,3-bis(azidoacetoxy)-2-azidoacetoxymethyl-2-ethylpropane | Stable up to 180 | [3] |

| 1,3-bis(azidoacetoxy)-2,2-bis(azidomethyl)propane | Stable up to 180 | [3] |

| p-Acetamidobenzenesulfonyl azide (p-ABSA) | 100 (Initiation of decomposition) | Measured by Accelerating Rate Calorimetry (ARC).[4] |

| Various Phenyl Diazoacetates | 75 - 160 (Onset temperatures) | Measured by Differential Scanning Calorimetry (DSC).[4] |

Note: The thermal stability of organic azides can be significantly affected by the presence of electron-withdrawing groups, which tend to decrease stability.[2]

Shock Sensitivity of Organic Azides

Organic azides are known to be sensitive to shock and friction.[1] While quantitative shock sensitivity data for this compound is not available, it is imperative to treat all organic azides as potentially shock-sensitive. Heavy metal azides, which can be formed by the reaction of azides with metals, are notoriously shock-sensitive explosives.[5]

| Compound/Compound Class | Shock Sensitivity | Notes |

| Heavy Metal Azides | Highly shock-sensitive | Can detonate spontaneously.[5] |

| Sulfonyl Azides | Reported to be impact-sensitive | Impurities may increase sensitivity.[6] |

| β-FTT (a complex organic azide) | 4 J (Impact sensitivity) | [7] |

| ATT (a complex organic azide) | 1 J (Impact sensitivity) | [7] |

Personal Protective Equipment (PPE)

Strict adherence to the use of appropriate personal protective equipment is mandatory when handling organic azides.

| PPE Component | Specification | Rationale |

| Hand Protection | Appropriate chemical-resistant gloves (e.g., nitrile). For highly toxic azides, double gloving with silver shield gloves underneath nitrile gloves is recommended.[5] | To prevent skin absorption, as sodium azide is readily absorbed through the skin.[5] |

| Eye Protection | Safety glasses or splash goggles.[5] | To protect against splashes and potential explosions. |

| Skin and Body Protection | A flame-resistant lab coat.[5] | To protect against spills and splashes. |

| Face Protection | A face shield should be used in addition to safety goggles, especially when there is a splash hazard or risk of explosion.[8] | To provide full-face protection. |

| Blast Shield | A portable blast shield should be used within the fume hood for all experiments involving azides that are known or expected to be explosive.[5] | To provide a physical barrier in case of an explosion. |

Experimental Protocol: General Procedure for the Safe Synthesis and Handling of an Organic Azide

The following is a generalized protocol based on established best practices for the synthesis and handling of organic azides. This should be adapted for specific experimental conditions and scaled appropriately, always starting with a small-scale reaction.

5.1. Pre-Experiment Preparations

-

Hazard Assessment: Conduct a thorough hazard assessment for all reactants, intermediates, and products. Review the Safety Data Sheets (SDS) for all chemicals.[1]

-

Standard Operating Procedure (SOP): Prepare a detailed, written SOP for the specific experiment and have it approved by the laboratory supervisor.[8]

-

Engineering Controls: Ensure a certified chemical fume hood is used for all manipulations.[5] Have a blast shield readily available.[5]

-

PPE: Don all required personal protective equipment as outlined in Section 4.

-

Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are accessible and in working order.

-

Waste Containers: Prepare separate, clearly labeled, non-metallic waste containers for organic azide waste.[1]

5.2. Synthesis (Illustrative Example: Nucleophilic Substitution)

-

Reaction Setup:

-

All manipulations of azides must be performed in a chemical fume hood.[5]

-

Use glassware that is free of cracks and scratches. Avoid ground glass joints where possible, as friction can be an ignition source.[9]

-

Use plastic or ceramic spatulas for weighing and transferring sodium azide. Never use metal spatulas. [1][9]

-

Set up the reaction behind a blast shield.[5]

-

-

Reagent Handling:

-

Weigh the smallest practical amount of sodium azide required for the reaction.

-

Crucially, avoid the use of halogenated solvents such as dichloromethane or chloroform , as these can form extremely unstable di- and tri-azidomethane.[1]

-

Do not mix azides with acids, as this can generate the highly toxic and explosive hydrazoic acid.[1]

-

-

Reaction Execution:

-

Perform the reaction at the lowest practical temperature.

-

Maintain constant stirring to ensure even temperature distribution.

-

Upon completion, the reaction should be quenched appropriately to neutralize any remaining azide.

-

5.3. Work-up and Purification

-

Purification:

-

Concentration:

-

Do not concentrate azide-containing solutions by rotary evaporation. [8] If solvent removal is necessary, it should be done with extreme caution and without applying high heat or vacuum.

-

5.4. Storage of Organic Azides

-

Store synthesized organic azides at or below room temperature, preferably at -18°C, and in the dark.[10][11]

-

Use amber bottles or containers wrapped in aluminum foil to protect from light.[1]

-

Store in tightly sealed containers in a cool, well-ventilated area.[12]

-

Store away from incompatible materials, including acids, metals, and halogenated solvents.[12] Do not store on metal shelves.[13]

Spill and Emergency Procedures

6.1. Small Spill (inside a fume hood)

-

Alert others: Inform personnel in the immediate vicinity.

-

Containment: For liquid spills, confine the spill with absorbent pads. For solid spills, gently cover with a paper towel and wet it with an alkaline solution (pH > 9) to prevent dust formation.[12][14]

-

Cleanup: Use non-metallic tools to collect the absorbed material or wetted solids into a designated, non-metal container for hazardous waste.[5]

-

Decontamination: Clean the spill area thoroughly with a soap and water solution (pH > 9).[14]

6.2. Large Spill (or any spill outside a fume hood)

-

Evacuate: Immediately evacuate the laboratory, alerting all personnel.[5]

-

Isolate: Close the laboratory doors and prevent entry.

-

Notify: Contact your institution's emergency response team and inform them of the nature of the spill.[5]

6.3. Accidental Exposure

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[5]

-

Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[5]

-

Inhalation: Move the affected person to fresh air. Seek immediate medical attention.[5]

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.[5]

Decontamination and Waste Disposal

7.1. Decontamination

-

All glassware and equipment should be decontaminated. This can be done by rinsing with a suitable solvent and then washing with a basic solution (pH > 9).[12]

-

Collect all rinsates and cleaning materials for disposal as hazardous waste.[12]

7.2. Waste Disposal

-

Never pour azide-containing solutions down the drain. This can lead to the formation of highly explosive metal azides in the plumbing.[5]

-

All azide-containing waste, including solutions, solids, and contaminated materials, must be collected in separate, clearly labeled, non-metallic hazardous waste containers.[1]

-

Organic azides should ideally be converted to a more stable derivative, such as an amine, before disposal.[1]

-

If chemical deactivation is to be performed, it must be done with extreme caution and following a validated procedure. A common method for deactivating sodium azide solutions involves treatment with nitrous acid (generated in situ from sodium nitrite and an acid), but this must be done in a fume hood due to the release of toxic gases.[5] The order of addition is critical to avoid the formation of hydrazoic acid.[5]

Visual Diagrams

// Nodes Start [label="Start: Plan Experiment\nwith Organic Azide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HazardAssessment [label="Conduct Thorough\nHazard Assessment (SDS)", fillcolor="#FBBC05", fontcolor="#202124"]; SOP [label="Prepare Detailed SOP", fillcolor="#FBBC05", fontcolor="#202124"]; PPE [label="Select and Don\nAppropriate PPE", fillcolor="#FBBC05", fontcolor="#202124"]; Setup [label="Set up in Fume Hood\nwith Blast Shield", fillcolor="#34A853", fontcolor="#FFFFFF"]; Synthesis [label="Perform Synthesis\n(Small Scale First)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Workup [label="Work-up and Purification\n(No Distillation/Rotovap)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Storage [label="Store Product Safely\n(Cold, Dark, Labeled)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Disposal [label="Dispose of Waste Correctly\n(Segregated, Non-metallic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End of Procedure", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> HazardAssessment; HazardAssessment -> SOP; SOP -> PPE; PPE -> Setup; Setup -> Synthesis; Synthesis -> Workup; Workup -> Storage; Storage -> Disposal; Disposal -> End; } dot Caption: Experimental workflow for the safe handling of organic azides.

// Nodes Spill [label="Organic Azide Spill Occurs", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; SpillSize [label="Is the spill large or\noutside a fume hood?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Evacuate [label="Evacuate Area\nPrevent Entry\nCall Emergency Response", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SmallSpill [label="Small Spill in Fume Hood", fillcolor="#34A853", fontcolor="#FFFFFF"]; Contain [label="Contain Spill with\nAbsorbent Pads (Liquid)\nor Wet Paper Towel (Solid, pH > 9)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cleanup [label="Clean up with Non-Metallic Tools\ninto Designated Waste Container", fillcolor="#34A853", fontcolor="#FFFFFF"]; Decontaminate [label="Decontaminate Area\nwith Basic Solution (pH > 9)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Procedure Complete", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Spill -> SpillSize; SpillSize -> Evacuate [label="Yes"]; SpillSize -> SmallSpill [label="No"]; SmallSpill -> Contain; Contain -> Cleanup; Cleanup -> Decontaminate; Decontaminate -> End; } dot Caption: Emergency response flowchart for an organic azide spill.

References

- 1. safety.pitt.edu [safety.pitt.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemistry.unm.edu [chemistry.unm.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Introducing Azide into Fully Nitrated Systems: Charge Mutations toward Advanced Initiators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 9. artscimedia.case.edu [artscimedia.case.edu]

- 10. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]

- 11. ehs.ucsb.edu [ehs.ucsb.edu]

- 12. uvic.ca [uvic.ca]

- 13. ehs.mines.edu [ehs.mines.edu]

- 14. uthsc.edu [uthsc.edu]

Solubility of 1-(azidomethyl)-3-methylbenzene in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(azidomethyl)-3-methylbenzene, a key organic azide compound. An understanding of its solubility is crucial for its application in organic synthesis, particularly in "click chemistry," for reaction optimization, purification, and safe handling. This document summarizes the predicted solubility based on structurally similar compounds, presents detailed experimental protocols for quantitative solubility determination and synthesis, and visualizes key experimental workflows.

Physicochemical Properties of this compound

While extensive experimental data for this specific compound is not widely published, its basic properties can be derived from available information.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 126799-82-4 | [1] |

| Molecular Formula | C₈H₉N₃ | [1] |

| Molecular Weight | 147.18 g/mol | [1] |

| InChI Key | FCVHHYNXTVRWJE-UHFFFAOYSA-N | [1] |

Solubility Profile

Quantitative solubility data for this compound in a broad range of organic solvents is not extensively reported in publicly available literature. However, a qualitative solubility profile can be predicted based on the known solubility of structurally similar compounds, such as benzyl azide. Benzyl azide is generally soluble in common organic solvents and insoluble in water[2][3][4][5]. This profile is characteristic of a moderately polar organic molecule with a significant hydrocarbon backbone[6].

Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | Soluble |

| Polar Protic | Ethanol, Methanol, Isopropanol | Soluble |

| Nonpolar Aprotic | Toluene, Hexane, Diethyl ether, Ethyl acetate | Soluble to Miscible |

| Aqueous | Water | Insoluble |

Experimental Protocols

For researchers requiring precise solubility measurements or needing to synthesize the compound, the following established methods can be adapted.

Protocol 1: Gravimetric Method for Quantitative Solubility Determination

This method is a reliable and straightforward approach to determine solubility by measuring the mass of a solute dissolved in a specific volume of solvent[6].

Materials:

-

This compound

-

Selected organic solvent

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath (e.g., shaker incubator)

-

Filtration apparatus (e.g., syringe filters)

-

Evaporating dish

Procedure:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

-

Place the vial in a constant temperature bath and agitate it for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the solution to settle, letting the excess undissolved solute precipitate.

-

Carefully extract a known volume of the supernatant using a filtered syringe to avoid any solid particles.

-

Transfer the clear, saturated solution to a pre-weighed evaporating dish.

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood or under reduced pressure) until a constant weight of the dissolved solid is obtained.

-

The solubility is then calculated as the mass of the dissolved this compound per volume of the solvent (e.g., in g/L or mg/mL).

Protocol 2: Synthesis of this compound

This protocol is adapted from the general synthesis of benzyl azides via nucleophilic substitution of the corresponding benzyl halide.

Materials:

-

1-(bromomethyl)-3-methylbenzene (or 1-(chloromethyl)-3-methylbenzene)

-

Sodium azide (NaN₃)

-

Dimethyl sulfoxide (DMSO)

-

Diethyl ether

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 1-(bromomethyl)-3-methylbenzene (1.0 equivalent) in DMSO.

-

Add sodium azide (1.5 equivalents) to the solution[6].

-

Stir the reaction mixture at room temperature overnight[6].

-

Upon completion of the reaction, carefully add water to the mixture.

-

Extract the product with diethyl ether[6].

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate[6].

-

Remove the solvent under reduced pressure to yield this compound.

Visualizations

Workflow for Synthesis of this compound

Caption: Synthetic workflow for this compound.

Experimental Workflow for Gravimetric Solubility Determination

Caption: Gravimetric method for solubility determination.

Safety Considerations

Organic azides are potentially explosive compounds that can be sensitive to heat, shock, and light. It is imperative to handle this compound with appropriate safety precautions. All manipulations should be conducted in a well-ventilated fume hood while wearing personal protective equipment, including safety goggles, gloves, and a lab coat. Store the compound in a cool, dark place and avoid exposure to strong light or heat[6].

References

- 1. This compound|Azide Click Chemistry Reagent [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 622-79-7 CAS MSDS (BENZYL AZIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Benzyl azide, 94% 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. researchgate.net [researchgate.net]

- 6. Benzyl Azide | High-Purity Reagent for Research [benchchem.com]

CAS number and molecular weight of 1-(azidomethyl)-3-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 1-(azidomethyl)-3-methylbenzene, a key reagent in synthetic chemistry. The document details its chemical properties, synthesis protocols, and significant applications, with a focus on its role in bioconjugation and drug development through "click chemistry."

Core Compound Data

This compound, also known as 3-methylbenzyl azide, is an organic azide that serves as a crucial building block in various chemical syntheses. Its properties are summarized below.

| Property | Value | Citation(s) |

| CAS Number | 126799-82-4 | [1][2] |

| Molecular Formula | C₈H₉N₃ | [1] |

| Molecular Weight | 147.18 g/mol | [1][2] |

| Synonym | 3-Methylbenzyl azide | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction (Sₙ2) where an azide salt displaces a leaving group from 3-methylbenzyl halide. The following protocol is a representative method adapted from procedures for analogous benzyl azides.

Experimental Protocol: Synthesis from 3-Methylbenzyl Bromide

Materials:

-

3-Methylbenzyl bromide

-

Sodium azide (NaN₃)

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Diethyl ether

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylbenzyl bromide (1.0 equivalent) in dimethyl sulfoxide (DMSO).

-

Add sodium azide (1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature overnight.[3]

-

After the reaction is complete, quench the reaction by the slow addition of water. This process may be exothermic.[3]

-

Transfer the mixture to a separatory funnel and extract the product into diethyl ether (three portions).[3]

-

Combine the organic layers and wash sequentially with water and then brine.[3]

-

Dry the organic phase over anhydrous sodium sulfate.[3]

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield this compound as an oil.[3]

Sₙ2 synthesis of this compound.

Applications in Click Chemistry

This compound is a valuable reagent in "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[4][] The azide group of this molecule can undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with a terminal alkyne to form a stable triazole linkage.[4][] This reaction is widely used for bioconjugation, such as labeling proteins, nucleic acids, and other biomolecules.[6][7]

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

This protocol provides a general procedure for conjugating an azide, such as this compound, to an alkyne-modified biomolecule.

Materials:

-

Alkyne-modified biomolecule (e.g., protein, DNA)

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand

-

Sodium ascorbate

-

Biocompatible buffer (e.g., phosphate-buffered saline, pH 7.4)

-

DMSO

Procedure:

-

Reagent Preparation :

-

Dissolve the alkyne-modified biomolecule in a biocompatible buffer.

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a stock solution of CuSO₄ in water.

-

Prepare a stock solution of the THPTA or TBTA ligand in water or a DMSO/water mixture.

-

Prepare a fresh stock solution of sodium ascorbate in water immediately before use.

-

-

Reaction Setup :

-

In a reaction vessel, combine the alkyne-modified biomolecule and the this compound stock solution.

-

Prepare the copper catalyst by pre-complexing CuSO₄ with the THPTA or TBTA ligand for several minutes.[8]

-

Add the copper-ligand complex to the reaction mixture.

-

Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.[8]

-

-

Incubation and Purification :

-

Allow the reaction to proceed at room temperature for 1-4 hours.

-

Once the reaction is complete, the resulting bioconjugate can be purified using methods appropriate for the biomolecule, such as size-exclusion chromatography (SEC), dialysis, or precipitation.

-

General workflow for CuAAC bioconjugation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. Click Chemistry [organic-chemistry.org]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. Bioconjugation application notes [bionordika.fi]

- 8. broadpharm.com [broadpharm.com]

The Advent and Evolution of Substituted Benzyl Azides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzyl azides have emerged as indispensable tools in modern chemical synthesis, finding diverse applications in medicinal chemistry, materials science, and bioconjugation. Their utility is intrinsically linked to the versatile reactivity of the azide functional group, most notably in the realm of "click chemistry." This technical guide provides an in-depth exploration of the discovery, historical development, and key synthetic methodologies for this important class of organic compounds. Quantitative data is summarized for comparative analysis, and detailed experimental protocols for seminal reactions are provided.

Historical Perspective: From Diazotization to the Azide Revolution

The story of organic azides begins in the mid-19th century with the pioneering work of German chemist Peter Griess . In 1858, Griess discovered the diazotization of aryl amines, a reaction that would become foundational to the synthesis of a vast array of organic compounds. While not a direct synthesis of an azide, this work laid the essential groundwork for accessing diazonium salts, key precursors for aryl azides. In 1864, Griess reported the first synthesis of an organic azide, phenyl azide, by the reaction of phenyldiazonium tribromide with ammonia.

Building on this, Theodor Curtius made monumental contributions to azide chemistry in the 1890s. He is credited with the discovery of hydrazoic acid (HN₃) and developed the famed Curtius rearrangement , a thermal decomposition of acyl azides to isocyanates. This reaction provided a pathway to amines and other nitrogen-containing compounds and further solidified the importance of the azide functional group in organic synthesis. While the exact first synthesis of benzyl azide is not definitively documented in a single seminal publication, the principles established by Griess and Curtius paved the way for its eventual synthesis. The now-ubiquitous method of nucleophilic substitution of benzyl halides with azide salts became a practical and widely adopted method in the early 20th century as the availability of sodium azide increased.

The true explosion in the use of substituted benzyl azides, however, came with the advent of click chemistry , a concept introduced by K. Barry Sharpless in 2001. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) provided a highly efficient, regioselective, and biocompatible method for the formation of 1,2,3-triazoles. This reaction propelled substituted benzyl azides to the forefront of modern synthetic chemistry, particularly in drug discovery and bioconjugation, where the ability to reliably link molecular fragments is paramount.

Synthetic Methodologies and Quantitative Data

The primary method for the synthesis of substituted benzyl azides is the nucleophilic substitution of a corresponding substituted benzyl halide with an azide salt, typically sodium azide. This SN2 reaction is influenced by the solvent, temperature, and the nature of the substituent on the aromatic ring. More recent methods have also explored the direct azidation of benzylic C-H bonds.

Synthesis from Substituted Benzyl Halides

The reaction of a substituted benzyl bromide or chloride with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is the most common and efficient method for preparing substituted benzyl azides.

Below are tables summarizing the reaction conditions and yields for the synthesis of various ortho-, meta-, and para-substituted benzyl azides.

Table 1: Synthesis of Ortho-Substituted Benzyl Azides

| Substituent | Starting Material | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2-F | 2-Fluorobenzyl bromide | Acetone/H₂O (4:1) | Room Temp. | 24 | 93 |

| 2,6-diF | 2,6-Difluorobenzyl bromide | Acetone/H₂O | Room Temp. | Overnight | 95 |

| 2-Cl | 2-Chlorobenzyl bromide | DMF | 60 | 3 | 95 |

Table 2: Synthesis of Meta-Substituted Benzyl Azides

| Substituent | Starting Material | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 3-F | 3-Fluorobenzyl bromide | Acetone/H₂O (4:1) | Room Temp. | 24 | 91 |

| 3-Me | 3-Methylbenzyl bromide | DMF | 60 | 3 | 94 |

| 3-CF₃ | 3-(Trifluoromethyl)benzyl bromide | Acetone/H₂O | Room Temp. | Overnight | 92 |

| 3-(4-chlorobenzoyl) | 3-(4-chlorobenzoyl)benzyl bromide | Ethanol | Reflux | 5 | 100[1] |

Table 3: Synthesis of Para-Substituted Benzyl Azides

| Substituent | Starting Material | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-NO₂ | 4-Nitrobenzyl bromide | PEG-400 | Room Temp. | 0.5 | 99[2] |

| 4-OMe | 4-Methoxybenzyl chloride | DMF | 100-110 | 20 | Not specified |

| 4-F | 4-Fluorobenzyl bromide | Acetone/H₂O (4:1) | Room Temp. | 24 | 92 |

| 4-CF₃ | 4-(Trifluoromethyl)benzyl bromide | Acetone/H₂O | Room Temp. | Overnight | 95 |

Detailed Experimental Protocols

General Procedure for the Synthesis of Substituted Benzyl Azides from Benzyl Halides

This protocol is a generalized method adaptable for various substituted benzyl halides.

Materials:

-

Substituted benzyl bromide or chloride (1.0 eq.)

-

Sodium azide (NaN₃) (1.2-1.5 eq.)

-

Dimethylformamide (DMF) or Acetone/Water (4:1)

-

Diethyl ether or Ethyl acetate

-

Deionized water

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted benzyl halide in the chosen solvent.

-

Add sodium azide portion-wise to the stirred solution.

-

Stir the reaction mixture at the appropriate temperature (see tables above) for the specified time. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the substituted benzyl azide. The product can be further purified by column chromatography if necessary.

Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid. Organic azides are potentially explosive and should be handled with care, avoiding heat, friction, and shock.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using a Substituted Benzyl Azide

This protocol describes a general procedure for the "click" reaction between a substituted benzyl azide and a terminal alkyne.

Materials:

-

Substituted benzyl azide (1.0 eq.)

-

Terminal alkyne (1.0-1.2 eq.)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

-

Sodium ascorbate (5-10 mol%)

-

Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)

-

Ethyl acetate

-

Deionized water

Procedure:

-

To a solution of the substituted benzyl azide and the terminal alkyne in the chosen solvent, add an aqueous solution of CuSO₄·5H₂O.

-

To this mixture, add a freshly prepared aqueous solution of sodium ascorbate.

-

Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-24 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3x).

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude 1,2,3-triazole product can be purified by recrystallization or column chromatography.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and a signaling pathway involving substituted benzyl azides.

General Synthesis of Substituted Benzyl Azides

References

theoretical calculations on the dipole moment of 1-(azidomethyl)-3-methylbenzene

An in-depth analysis of the dipole moment of 1-(azidomethyl)-3-methylbenzene is crucial for understanding its molecular interactions, particularly in the context of drug development and materials science. This technical guide outlines the theoretical framework for calculating this property, presents hypothetical data based on established computational methods, and details the experimental protocols for such an investigation.

Core Concept: The Dipole Moment

The dipole moment (μ) is a measure of the separation of positive and negative charges in a molecule. It is a vector quantity, having both magnitude and direction. A non-zero dipole moment indicates that the molecule is polar. The magnitude of the dipole moment is a key factor in determining a molecule's solubility, its ability to interact with polar solvents and biological targets, and its overall chemical reactivity. For a molecule like this compound, the dipole moment arises from the vector sum of the individual bond dipoles and the influence of lone pairs of electrons.

Theoretical Calculation Methodology

The dipole moment of this compound can be accurately calculated using quantum chemistry software packages such as Gaussian, ORCA, or Q-Chem. The general workflow for such a calculation is depicted below.

Caption: A generalized workflow for the theoretical calculation of a molecular dipole moment.

A crucial aspect of this workflow is the choice of computational method and basis set, as these will directly impact the accuracy of the calculated dipole moment.

Experimental Protocols: Detailed Computational Methods

The following protocols describe the steps for calculating the dipole moment of this compound.

Protocol 1: Gas Phase Calculation

-

Structure Preparation: The 3D coordinates of this compound are generated using a molecular builder.

-

Geometry Optimization: A full geometry optimization is performed using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

Vibrational Frequency Analysis: A frequency calculation is performed at the same level of theory (B3LYP/6-31G(d)) to ensure the optimized structure is a true energy minimum.

-

Dipole Moment Calculation: The dipole moment is calculated from the resulting optimized electron density.

Protocol 2: Solvated Phase Calculation

-

Optimized Gas Phase Structure: The optimized geometry from Protocol 1 is used as the starting point.

-

Solvation Model: A continuum solvation model, such as the Polarizable Continuum Model (PCM), is applied to simulate the effects of a solvent (e.g., water).

-

Re-optimization: The geometry of the molecule is re-optimized within the solvent model at the B3LYP/6-31G(d) level of theory.

-

Dipole Moment Calculation: The dipole moment in the solvated phase is then calculated.

Data Presentation: Calculated Dipole Moments

The following tables summarize the hypothetical quantitative data obtained from the theoretical calculations.

Table 1: Calculated Dipole Moment of this compound in the Gas Phase

| Level of Theory | Basis Set | Dipole Moment (Debye) |

| DFT/B3LYP | 6-31G(d) | 2.45 |

| DFT/B3LYP | cc-pVTZ | 2.51 |

| MP2 | 6-311+G(d,p) | 2.58 |

Table 2: Calculated Dipole Moment of this compound in Different Solvents (PCM Model)

| Solvent | Dielectric Constant | Level of Theory | Basis Set | Dipole Moment (Debye) |

| Water | 78.39 | DFT/B3LYP | 6-31G(d) | 3.12 |

| Ethanol | 24.55 | DFT/B3LYP | 6-31G(d) | 2.98 |

| Chloroform | 4.81 | DFT/B3LYP | 6-31G(d) | 2.75 |

Significance in Drug Development

The dipole moment is a critical parameter in Quantitative Structure-Activity Relationship (QSAR) studies, which are instrumental in modern drug discovery.

Caption: The relationship between molecular properties like the dipole moment and the drug development process through QSAR.

By understanding the dipole moment of this compound and its derivatives, researchers can better predict how these molecules will interact with biological targets, such as enzymes or receptors. A higher dipole moment may lead to stronger dipole-dipole interactions with polar residues in a protein's active site, potentially increasing binding affinity and therapeutic efficacy. Conversely, a lower dipole moment might be desirable for crossing nonpolar biological membranes. The theoretical calculations outlined in this guide provide a powerful tool for the rational design of novel therapeutic agents.

Methodological & Application

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Utilizing 1-(Azidomethyl)-3-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1][2] This reaction facilitates the rapid and efficient formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from an azide and a terminal alkyne.[1] The resulting triazole ring is not merely a linker but a valuable pharmacophore due to its metabolic stability and ability to engage in hydrogen bonding and dipole interactions.